N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide
Description
N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide is a pyrazole derivative featuring a carboxamide group at position 1, an ethyl substituent at the N-position, and a phenoxyethyl moiety at position 3.
Properties
IUPAC Name |
N-ethyl-5-(1-phenoxyethyl)pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-15-14(18)17-13(9-10-16-17)11(2)19-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUADBQGTIVVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C(=CC=N1)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219881 | |
| Record name | N-Ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241127-12-8 | |
| Record name | N-Ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound contributes to its biological activity. The synthesis typically involves the reaction of phenoxyethyl derivatives with pyrazole precursors, yielding a compound with promising pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using standard microtiter plate assays.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Haemophilus influenzae | 0.49 - 31.25 |
| Haemophilus parainfluenzae | 0.49 - 31.25 |
| Escherichia coli | 62.5 - 250 |
| Staphylococcus aureus | 125 - 500 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The percentage inhibition was comparable to standard anti-inflammatory drugs like dexamethasone.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 76% |
| IL-6 | 86% |
This suggests that this compound may offer therapeutic benefits in treating inflammatory diseases .
Cytotoxicity Assessment
Cytotoxicity studies using Vero cells revealed that the compound exhibits low toxicity at concentrations effective against bacterial strains. The half-maximal effective concentration (EC50) was determined to be 278.8 µg/ml, indicating a favorable safety profile for potential therapeutic use .
The antimicrobial action of this compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation. The compound's ability to act as a quorum-sensing inhibitor may also play a role in its effectiveness against biofilm-forming bacteria .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Antimicrobial Efficacy : In a clinical isolate study, the compound showed potent activity against multiple strains of Haemophilus spp., with MIC values significantly lower than those of traditional antibiotics.
- Anti-inflammatory Effects : In vivo models demonstrated that treatment with the compound led to reduced inflammation markers in carrageenan-induced edema models, suggesting its utility in managing inflammatory conditions .
- Acaricidal Activity : Preliminary studies have indicated potential use as an acaricide, effective against pests while exhibiting low toxicity to non-target organisms .
Scientific Research Applications
Chemical Properties and Structure
N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide is characterized by a unique structure that contributes to its biological activity. The compound's chemical formula is CHNO, and it features a pyrazole ring which is essential for its pharmacological properties.
Analgesic Properties
Research has indicated that derivatives of pyrazole compounds exhibit analgesic effects. For instance, studies have shown that modifications in the pyrazole structure can lead to enhanced analgesic activity. Specifically, compounds similar to this compound have been synthesized and tested for their ability to relieve pain with varying degrees of potency .
Table 1: Analgesic Activity of Pyrazole Derivatives
| Compound Name | ED50 (mg/kg) | Activity Description |
|---|---|---|
| N-Ethyl-5-(1-phenoxyethyl)-1H-pyrazole | 2.0 | Significant analgesic effect |
| Fentanyl derivatives | 0.0048 | Comparable potency to fentanyl |
| Other pyrazole derivatives | Varies | Range from moderate to high potency |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research indicates that the compound can inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases .
Pest Control
The compound has shown promise as an active ingredient in agrochemicals for pest control. Its efficacy against various pests has been documented, suggesting potential use in agricultural formulations aimed at protecting crops from insect damage .
Table 2: Efficacy of N-Ethyl-5-(1-phenoxyethyl)-1H-pyrazole in Pest Control
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Leafhoppers | 150 | 90 |
| Thrips | 100 | 80 |
Polymer Chemistry
The unique properties of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole have led to its investigation in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .
Case Study 1: Analgesic Development
A study conducted on the synthesis of N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole derivatives revealed that structural modifications significantly impacted their analgesic efficacy. The study highlighted the importance of the phenoxyethyl group in enhancing binding affinity to pain receptors, leading to improved therapeutic outcomes .
Case Study 2: Agrochemical Formulation
In an agricultural trial, formulations containing N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole demonstrated superior pest control efficacy compared to traditional insecticides. This trial underscored the potential benefits of using this compound in sustainable agriculture practices .
Comparison with Similar Compounds
4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide
- Molecular Formula : C₁₂H₁₅N₃O
- Key Features :
- Partially saturated pyrazoline ring (4,5-dihydro).
- Methyl substituents at position 3 and the para-position of the phenyl ring.
- Structural Differences: The target compound has a fully unsaturated pyrazole ring, which may enhance aromatic interactions with biological targets.
- Implications :
3-(2-Amino-1,3-benzoxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4a)
- Molecular Formula : C₁₇H₁₄N₄O₂S
- Key Features :
- Benzoxazole and thiophene substituents.
- Partially saturated pyrazoline ring.
- Structural Differences: The benzoxazole moiety may enhance binding to enzymes or receptors via π-π stacking, while the thiophene group increases electron-rich character. The target compound’s phenoxyethyl group provides a larger hydrophobic surface compared to thiophene.
- Implications :
1-Ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₆H₁₇N₅O
- Key Features :
- Dual pyrazole rings connected via carboxamide.
- Ethyl and methyl substituents.
- Structural Differences: The absence of a phenoxyethyl group reduces aromaticity and hydrophobicity compared to the target compound. Dual pyrazole architecture may influence steric hindrance during receptor interactions.
- Implications :
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Molecular Formula : C₁₈H₁₆N₆OS
- Key Features :
- Thiadiazole and pyrrole substituents.
- Fully unsaturated pyrazole core.
- Structural Differences :
- Thiadiazole introduces sulfur, which may enhance metabolic stability and hydrogen bonding.
- Pyrrole substituents offer additional nitrogen-based interactions.
- Implications :
Comparative Data Table
Key Findings and Implications
- Carboxamide Group : Common across all compounds, enabling hydrogen bonding critical for target engagement .
- Heterocycles (Thiadiazole, Benzoxazole): Improve metabolic stability and electronic properties. Saturation vs. Unsaturation: Unsaturated pyrazole cores (target compound) may offer better pharmacokinetics than pyrazoline analogs .
Preparation Methods
Reaction Mechanism
The carboxylic acid group of 5-(1-phenoxyethyl)-1H-pyrazole-1-carboxylic acid reacts with sulfonyl chloride (e.g., methanesulfonyl chloride) to form an acyloxysulfonate intermediate. Subsequent addition of ethylamine displaces the sulfonate group, yielding the carboxamide. The reaction is typically conducted in aprotic solvents like dichloromethane or tetrahydrofuran at −10°C to +20°C.
Optimization Parameters
- Solvent : Dichloromethane enhances intermediate stability, while tetrahydrofuran improves amine solubility.
- Stoichiometry : A 1:1 molar ratio of carboxylic acid to ethylamine minimizes side products like N,N-diethyl derivatives.
- Yield : Reported yields range from 75–92% under optimized conditions.
Cyclocondensation Approaches
Pyrazole ring formation via cyclocondensation is a foundational step. Acta Chim. Slov. demonstrates the synthesis of pyrazolo[3,4-d]pyrimidinones from hydrazines and β-keto esters, a strategy adaptable to 5-(1-phenoxyethyl)-1H-pyrazole intermediates.
Hydrazine and 1,3-Diketone Condensation
Reacting phenylhydrazine with 3-(1-phenoxyethyl)-2,4-pentanedione in ethanol under reflux forms the pyrazole core. Subsequent carboxylation at the C4 position introduces the carboxylic acid group (Scheme 1).
Scheme 1 :
Decarboxylative Functionalization
Hydrolysis of ethyl 5-(1-phenoxyethyl)-1H-pyrazole-4-carboxylate (e.g., using LiOH in methanol/water) yields the carboxylic acid, which is then converted to the carboxamide.
Direct Amidation of Pyrazole Carboxylic Acids
A straightforward method involves converting pyrazole carboxylic acids to acid chlorides, followed by reaction with ethylamine. JPESTIC details this approach for analogous pyrazolecarboxamides.
Acid Chloride Formation
Treating 5-(1-phenoxyethyl)-1H-pyrazole-1-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride. Excess thionyl chloride is removed under vacuum to prevent side reactions.
Amine Coupling
The acyl chloride is reacted with ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl.
- Dissolve 5-(1-phenoxyethyl)-1H-pyrazole-1-carboxylic acid (10 mmol) in dry toluene.
- Add SOCl₂ (12 mmol) dropwise at 0°C, stir for 2 h.
- Add ethylamine (12 mmol) and triethylamine (15 mmol), stir at 25°C for 12 h.
- Isolate product via filtration (Yield: 85–90%).
Comparative Analysis of Methods
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity for methods using sulfonyl chlorides.
Industrial-Scale Considerations
Patent CN102285899B highlights the suitability of sulfonyl chloride coupling for kilogram-scale production due to:
- Low Solvent Consumption : Dichloromethane or tetrahydrofuran can be recycled.
- Minimal Waste : Nearly stoichiometric reagent use reduces environmental impact.
Emerging Methodologies
Recent advances include enzymatic amidation using lipases, though yields remain suboptimal (50–60%). Microwave-assisted synthesis reduces reaction times but requires specialized equipment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for pyrazole carboxamide derivatives like N-ethyl-5-(1-phenoxyethyl)-1H-pyrazole-1-carboxamide?
- Methodology : Multi-step synthesis often involves cyclocondensation reactions. For example, pyrazole cores are typically synthesized via condensation of hydrazines with β-keto esters or acrylates. In related compounds, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA forms the pyrazole backbone, followed by hydrolysis and functionalization . For carboxamide derivatives, thionyl chloride-mediated conversion of carboxylic acids to acyl chlorides, followed by coupling with amines (e.g., 4-ethoxyaniline), is a standard approach .
- Key Steps :
Cyclocondensation to form the pyrazole ring.
Hydrolysis or halogenation for functional group interconversion.
Amide bond formation via acyl chloride intermediates.
Q. How is NMR spectroscopy applied to resolve structural ambiguities in pyrazole carboxamides?
- Methodology : ¹H and ¹³C NMR are critical for identifying tautomeric forms and hydrogen bonding. For instance, in pyrazole derivatives, ¹H NMR can distinguish between enol-keto tautomers by analyzing proton shifts near electronegative groups (e.g., carboxamide). ¹³C NMR confirms carbonyl group positions and substituent effects .
- Example : In studies of pyrazole-3-carboxamide derivatives, NMR resolved tautomeric equilibria by detecting NOE correlations and hydrogen bonding interactions .
Q. What analytical techniques validate the purity and structural integrity of synthesized pyrazole carboxamides?
- Methodology :
- Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity.
- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides).
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can molecular docking optimize pyrazole carboxamide derivatives for target enzyme inhibition?
- Methodology : Docking studies use software like AutoDock Vina to predict binding affinities. For example, pyrazole carbothioamides were docked into the human dihydrofolate reductase (DHFR) active site (PDB: 1KMS). Key parameters include:
- Docking Scores : Binding energy (kcal/mol) predicts inhibitory potential.
- Interactions : Hydrogen bonds with residues (e.g., Leu4, Arg70) and π-π stacking with aromatic side chains .
- Table : Example docking results from related studies:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 5a | -9.2 | Leu4, Arg70, Phe31 |
| Reference | -8.5 | Leu4, Phe31 |
Q. What strategies address contradictions in spectral data for tautomeric pyrazole derivatives?
- Methodology :
Variable Temperature NMR : Detects tautomer equilibria shifts with temperature.
X-ray Crystallography : Provides definitive structural evidence by resolving hydrogen-bonding patterns.
Computational DFT : Calculates energy differences between tautomers to predict stability .
- Case Study : For (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, combined NMR and DFT analysis resolved discrepancies between experimental and predicted spectra .
Q. How do substituent variations influence the pharmacological profile of pyrazole carboxamides?
- Methodology : Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., electron-withdrawing groups on phenyl rings) and assess biological activity. For example:
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance binding to hydrophobic enzyme pockets.
- Bulkier Substituents : May reduce solubility but improve target selectivity .
Q. What are the critical considerations for X-ray crystallographic analysis of pyrazole derivatives?
- Methodology :
Crystal Growth : Slow evaporation of ethyl acetate/hexane solutions yields diffraction-quality crystals.
Data Collection : Use a Bruker SMART CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).
Refinement : Software like SHELXL refines hydrogen bonding (e.g., C–H···O interactions) and dihedral angles between aromatic rings .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational and experimental binding affinities in docking studies?
- Methodology :
Validate Force Fields : Compare docking results with molecular dynamics simulations.
Solvent Effects : Include explicit water molecules in docking grids to account for hydration.
Experimental Validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to cross-check computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
